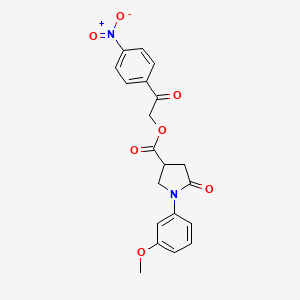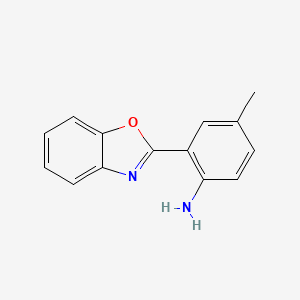
2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and flame resistance
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-(4-Nitrophenoxy)phenyl derivatives
- 1,3,5-Triazines
- 8-Hydroxyquinolines
Uniqueness
What sets 2-(4-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H18N2O7 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18N2O7/c1-28-17-4-2-3-16(10-17)21-11-14(9-19(21)24)20(25)29-12-18(23)13-5-7-15(8-6-13)22(26)27/h2-8,10,14H,9,11-12H2,1H3 |
InChI-Schlüssel |
XXPUHLJKVVWTMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)
![N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride](/img/structure/B12458612.png)
![1-[2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12458614.png)

![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B12458621.png)
![N,N-diethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12458633.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4,5-triethoxybenzamide](/img/structure/B12458635.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12458636.png)
![3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12458654.png)
![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12458663.png)
![2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B12458670.png)

![3-amino-3-{[4-carbamimidamido-1-({1-[(1-{[1-({1-[(1-carboxyethyl)carbamoyl]-2-(1H-imidazol-4-yl)ethyl}carbamoyl)-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl)carbamoyl]-2-methylpropyl}carbamoyl)butyl]carbamoyl}propanoic acid](/img/structure/B12458681.png)
![1-(Cyanomethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride](/img/structure/B12458684.png)
